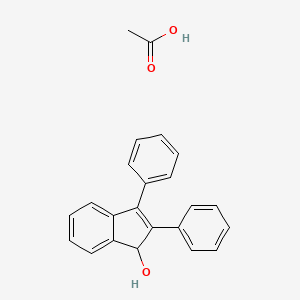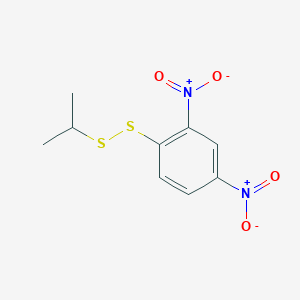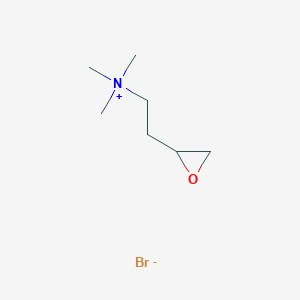
N,N,N-Trimethyl-2-(oxiran-2-yl)ethan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethyl-2-(oxiran-2-yl)ethan-1-aminium bromide is a chemical compound with the molecular formula C₇H₁₆BrNO. It is known for its unique structure, which includes an oxirane (epoxide) ring and a quaternary ammonium group. This compound is used in various scientific research applications due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-(oxiran-2-yl)ethan-1-aminium bromide typically involves the reaction of trimethylamine with an epoxide-containing compound. One common method is the reaction of trimethylamine with epichlorohydrin, followed by the addition of hydrobromic acid to form the bromide salt. The reaction conditions usually involve moderate temperatures and controlled pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The process often includes steps such as purification through crystallization or distillation to remove impurities and achieve a high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Trimethyl-2-(oxiran-2-yl)ethan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The epoxide ring can be opened by nucleophiles, leading to the formation of different substituted products.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring.
Catalysts: Acidic or basic catalysts may be used to facilitate the ring-opening reactions.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine can produce a β-amino alcohol, while reaction with a thiol can yield a β-thioether.
Wissenschaftliche Forschungsanwendungen
N,N,N-Trimethyl-2-(oxiran-2-yl)ethan-1-aminium bromide is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium compounds.
Biology: The compound is studied for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Research explores its use in drug delivery systems and as a potential therapeutic agent.
Industry: It is used in the production of surfactants, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N,N-Trimethyl-2-(oxiran-2-yl)ethan-1-aminium bromide involves its reactivity with nucleophiles. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This leads to the formation of various products depending on the nucleophile and reaction conditions. The quaternary ammonium group also contributes to the compound’s solubility and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N-Trimethyl-2-(oxiran-2-yl)ethan-1-aminium chloride
- N,N,N-Trimethyl-2-(oxiran-2-yl)ethan-1-aminium iodide
- N,N,N-Trimethyl-2-(oxiran-2-yl)ethan-1-aminium sulfate
Uniqueness
N,N,N-Trimethyl-2-(oxiran-2-yl)ethan-1-aminium bromide is unique due to its specific bromide counterion, which can influence its reactivity and solubility compared to its chloride, iodide, and sulfate counterparts. The choice of counterion can affect the compound’s behavior in different chemical reactions and applications.
Eigenschaften
CAS-Nummer |
89500-02-7 |
|---|---|
Molekularformel |
C7H16BrNO |
Molekulargewicht |
210.11 g/mol |
IUPAC-Name |
trimethyl-[2-(oxiran-2-yl)ethyl]azanium;bromide |
InChI |
InChI=1S/C7H16NO.BrH/c1-8(2,3)5-4-7-6-9-7;/h7H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WGXFNTWYKCMMIF-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCC1CO1.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1,1-Bis(phenylsulfanyl)ethyl]cyclohex-2-en-1-ol](/img/structure/B14399335.png)
![2-[(Methanesulfonyl)methyl]-6-(trifluoromethyl)aniline](/img/structure/B14399343.png)
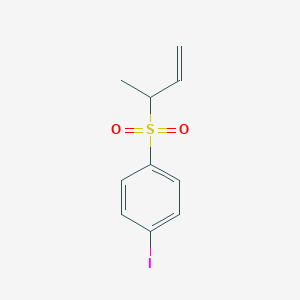
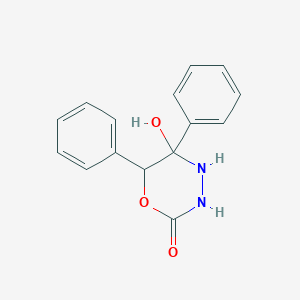
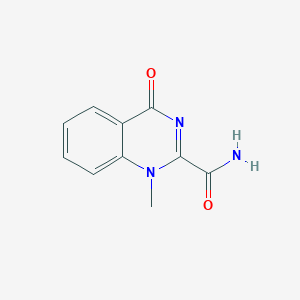

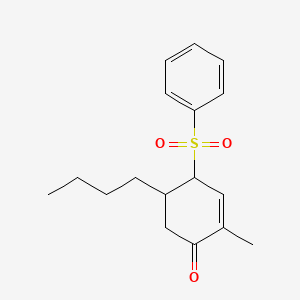


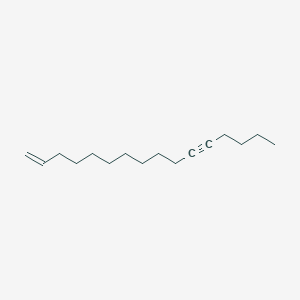
![N-[1-(2-Bromophenyl)ethyl]-2-chloro-N-(2,6-diethylphenyl)acetamide](/img/structure/B14399397.png)
